molecular formula C11H11NO2 B3060597 1-Ethyl-4-hydroxyquinolin-2(1H)-one CAS No. 54675-30-8

1-Ethyl-4-hydroxyquinolin-2(1H)-one

Cat. No.: B3060597
CAS No.: 54675-30-8
M. Wt: 189.21
InChI Key: BGDQBJBWFAWHHJ-UHFFFAOYSA-N
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Description

1-Ethyl-4-hydroxyquinolin-2(1H)-one is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21. The purity is usually 95%.
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Biological Activity

1-Ethyl-4-hydroxyquinolin-2(1H)-one is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-hydroxyquinoline with ethyl halides under basic conditions. Various derivatives have been synthesized, leading to a range of biological evaluations. The structural characterization of these compounds is often performed using techniques such as IR, NMR, and mass spectrometry to confirm their identities and purity .

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. A notable investigation assessed its antiproliferative effects against human hepatocellular carcinoma cell lines (HepG2). The study utilized a colorimetric method to evaluate cell viability, demonstrating that this compound exhibits significant cytotoxicity, which correlates with its structural characteristics .

Protective Effects Against Lung Injury

A significant study focused on the protective effects of 3,3'-methylenebis(this compound) against bleomycin-induced lung injury in male albino rats. The results indicated that this compound possesses anti-inflammatory , anti-apoptotic , and anti-oxidative properties. Biochemical analyses showed that treatment with this compound significantly reduced markers of oxidative stress and inflammation, such as malondialdehyde and tumor necrosis factor-alpha (TNF-α), while enhancing levels of glutathione and superoxide dismutase .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have provided insights into how modifications to the quinoline structure can influence biological activity. For instance, substituents on the aromatic ring or variations in the hydroxy group can significantly affect the compound's lipophilicity and, consequently, its interaction with biological targets . The SAR findings suggest that specific electronic properties of substituents can enhance or diminish the compound's efficacy against various biological pathways.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Antioxidant Activity : The compound scavenges free radicals, thereby reducing oxidative stress in cells.
  • Inhibition of Cell Proliferation : It may interfere with cell cycle progression in cancer cells, leading to apoptosis.
  • Modulation of Inflammatory Pathways : The compound appears to inhibit pro-inflammatory cytokines and promote anti-inflammatory mediators through pathways involving nuclear factor erythroid 2-related factor 2 (Nrf2) .

Study on Lung Injury

In a controlled experimental setup, rats were divided into four groups: a control group, a bleomycin group, a treatment group with this compound, and a combination group. Histological examinations revealed that the treatment group showed significant improvements in lung architecture compared to the bleomycin-only group, indicating the protective role of the compound against lung injury .

Properties

IUPAC Name

1-ethyl-4-hydroxyquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-12-9-6-4-3-5-8(9)10(13)7-11(12)14/h3-7,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDQBJBWFAWHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=CC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40715742
Record name 1-Ethyl-4-hydroxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54675-30-8
Record name 1-Ethyl-4-hydroxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N-ethyl anthranilic acid (12.0g; 0.073 mole) in acetic acid (37 ml) and acetic anhydride (37ml) was refluxed for 4 hrs. The red solution was cooled, poured onto crushed ice and made alkaline with aqueous sodium hydroxide. After filtering the yellow filtrate was neutralised with concentrated hydrochloric acid (pH 5) and the yellow solid filtered and washed with water. Recrystallisation from acetic acid in the presence of charcoal gave the title compound as an orange solid, m.p. 273°-275° C. (Found: C, 69.85; H, 6.04; N, 7.29; C11H11NO2 requires: C, 69.83; H, 5.86; N, 7.40%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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